molecular formula C21H18Cl2N2O3 B11561360 N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11561360
M. Wt: 417.3 g/mol
InChI Key: KHGKOTIFWMPYFM-BHGWPJFGSA-N
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Description

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a hydrazide moiety linked to a dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the furan ring and the presence of both dichlorophenyl and dimethylphenoxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H18Cl2N2O3/c1-13-3-5-16(9-14(13)2)27-12-21(26)25-24-11-17-6-8-20(28-17)18-7-4-15(22)10-19(18)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+

InChI Key

KHGKOTIFWMPYFM-BHGWPJFGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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